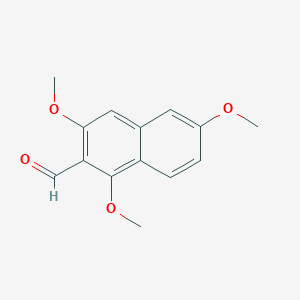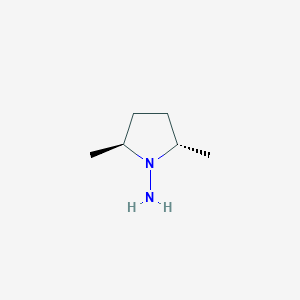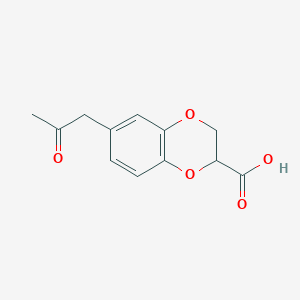
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate is an organic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility in organic solvents. Benzothiadiazole derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate typically involves the reaction of 2,1,3-benzothiadiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or copper, and bases like potassium carbonate or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: Benzothiadiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzothiadiazole ring enhances the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. Its stability and solubility make it a suitable candidate for drug formulation.
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and optoelectronic devices. Its electronic properties make it a valuable component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring can act as an electron donor or acceptor, facilitating various redox reactions. This property allows the compound to modulate the activity of enzymes and receptors involved in biological processes.
In the context of its biological activities, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,1,3-benzothiadiazole-5-carboxylate can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound without the tert-butyl and carboxylate groups. It has similar electronic properties but lower solubility and stability.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms at the 4 and 7 positions. It is used in coupling reactions to introduce aryl groups.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: A derivative with carboxylate groups at the 4 and 7 positions. It has enhanced solubility and is used in the synthesis of metal-organic frameworks (MOFs).
The uniqueness of this compound lies in its combination of stability, solubility, and electronic properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918540-33-7 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
tert-butyl 2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-11(2,3)15-10(14)7-4-5-8-9(6-7)13-16-12-8/h4-6H,1-3H3 |
InChI-Schlüssel |
YVJYYGZWAUKODB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=NSN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)

![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)


![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)


